molecular formula C13H10BrN3O6 B6014964 2-[2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone

2-[2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone

Cat. No.: B6014964
M. Wt: 384.14 g/mol
InChI Key: JERXKUPKSMSUFA-NSCUHMNNSA-N
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Description

The compound is a pyrimidinone derivative with various functional groups attached, including a bromo-hydroxy-methoxyphenyl group and a nitro group. Pyrimidinones are a type of heterocyclic compound and have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure would be characterized by the pyrimidinone core, with the various substituents contributing to the overall polarity, reactivity, and properties of the molecule. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom could potentially be displaced in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the structure and functional groups of the compound. For example, the presence of polar groups like the nitro group and the hydroxy groups would likely make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Pyrimidinones can have a range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its synthesis. It could also be interesting to investigate the potential for modifications or analogs to improve its activity or selectivity .

Properties

IUPAC Name

2-[(E)-2-(2-bromo-4-hydroxy-5-methoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O6/c1-23-9-4-6(7(14)5-8(9)18)2-3-10-15-12(19)11(17(21)22)13(20)16-10/h2-5,18H,1H3,(H2,15,16,19,20)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERXKUPKSMSUFA-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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